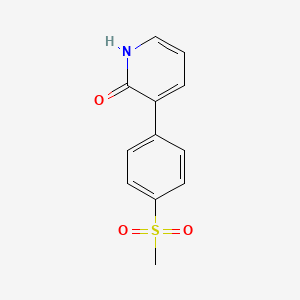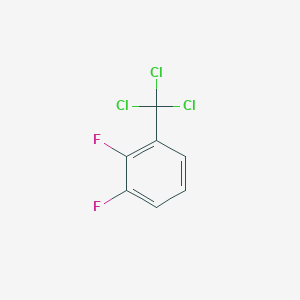
2,3-Difluorobenzotrichloride, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluorobenzotrichloride, 98%, is a chemical compound that has been studied for its potential applications in a variety of scientific research experiments. It is a highly reactive compound, and is mainly used as a reagent in organic synthesis. This compound has been studied for its potential applications in medicine, biochemistry, and pharmacology.
科学的研究の応用
2,3-Difluorobenzotrichloride, 98%, has been studied for its potential applications in a variety of scientific research experiments. It has been used as a reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. Additionally, it has been used as a catalyst in the synthesis of various compounds, and has been studied for its potential applications in the synthesis of polymers and nanomaterials. Furthermore, this compound has been studied for its potential applications in medicine, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2,3-difluorobenzotrichloride, 98%, is not well understood. However, it is believed that the compound acts as a Lewis acid, and can form complexes with other molecules. This can lead to a variety of different chemical reactions, depending on the nature of the molecules that the compound is reacting with. Additionally, the compound can act as a catalyst in certain reactions, and can facilitate the formation of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-difluorobenzotrichloride, 98%, are not well understood. However, it is believed that the compound may have a variety of effects on the body. It has been shown to be toxic to some organisms, and has been linked to a variety of adverse health effects. Additionally, the compound has been linked to the production of free radicals, which can cause oxidative damage to cells. Furthermore, the compound has been linked to the production of reactive oxygen species, which can cause a variety of different health effects.
実験室実験の利点と制限
The advantages of using 2,3-difluorobenzotrichloride, 98%, in lab experiments are numerous. Firstly, the compound is highly reactive, and can be used to catalyze a variety of different reactions. Additionally, the compound is relatively inexpensive, and is widely available. Furthermore, the compound is relatively safe to use, and can be handled without the need for special safety precautions.
The limitations of using 2,3-difluorobenzotrichloride, 98%, in lab experiments are also numerous. Firstly, the compound is highly reactive, and can cause a variety of unwanted side reactions. Additionally, the compound is toxic, and can cause adverse health effects if it is not handled properly. Furthermore, the compound can be corrosive, and can cause damage to lab equipment if it is not handled properly.
将来の方向性
The potential future directions of research involving 2,3-difluorobenzotrichloride, 98%, are numerous. Firstly, the compound could be further studied for its potential applications in organic synthesis. Additionally, the compound could be studied for its potential applications in medicine, biochemistry, and pharmacology. Furthermore, the compound could be studied for its potential applications in the synthesis of polymers and nanomaterials. Additionally, the compound could be studied for its potential toxicity, and its potential effects on human health. Finally, the compound could be studied for its potential applications in environmental remediation.
合成法
2,3-Difluorobenzotrichloride, 98%, is synthesized via a two-step reaction involving the reaction of 2,3-difluorobenzotrifluoride and anhydrous hydrogen chloride. In the first step, the 2,3-difluorobenzotrifluoride is heated in an inert atmosphere to a temperature of around 100°C. This causes the molecule to react with the anhydrous hydrogen chloride, forming the desired 2,3-difluorobenzotrichloride. The reaction is highly exothermic, and the reaction is typically complete within one hour.
特性
IUPAC Name |
1,2-difluoro-3-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F2/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFVPDKMWYXGDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)

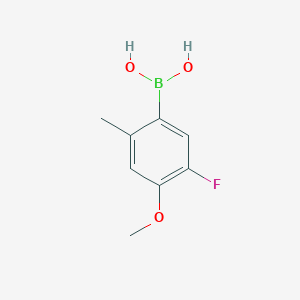


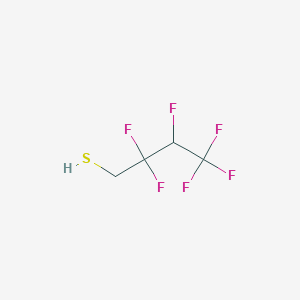
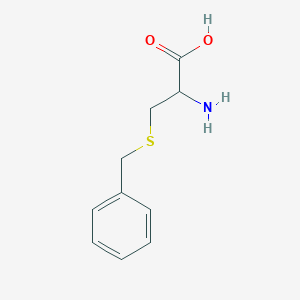


![2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6328460.png)
![1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione](/img/structure/B6328471.png)
